N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide
N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide
Brand Name:
Vulcanchem
CAS No.:
65069-48-9
VCID:
VC21331838
InChI:
InChI=1S/C16H16N2O3S/c1-20-13-9-8-12(10-14(13)21-2)17-16(22)18-15(19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,17,18,19,22)
SMILES:
COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)OC
Molecular Formula:
C16H16N2O3S
Molecular Weight:
316.4 g/mol
N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide
CAS No.: 65069-48-9
Cat. No.: VC21331838
Molecular Formula: C16H16N2O3S
Molecular Weight: 316.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65069-48-9 |
|---|---|
| Molecular Formula | C16H16N2O3S |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide |
| Standard InChI | InChI=1S/C16H16N2O3S/c1-20-13-9-8-12(10-14(13)21-2)17-16(22)18-15(19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,17,18,19,22) |
| Standard InChI Key | LWPVPLGFIBUYGL-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)NC(=NC(=O)C2=CC=CC=C2)S)OC |
| SMILES | COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator